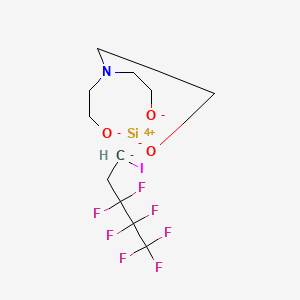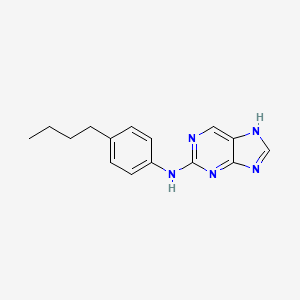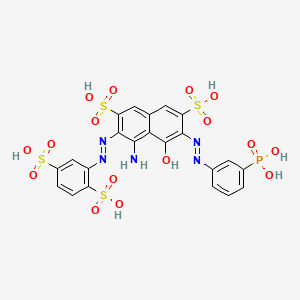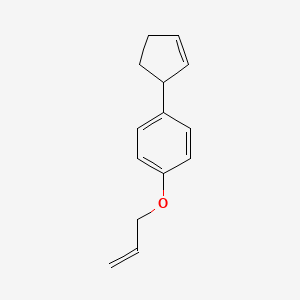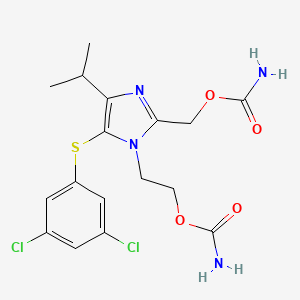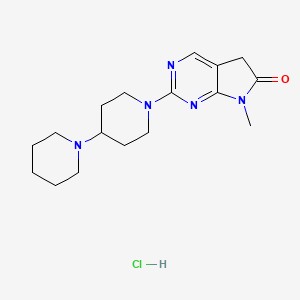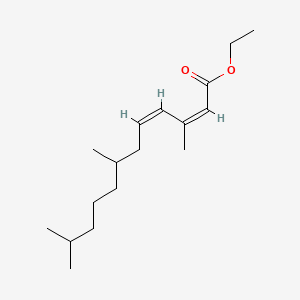
Ethyl (Z,Z)-3,7,11-trimethyl-2,4-dodecadienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (Z,Z)-3,7,11-trimethyl-2,4-dodecadienoate is an organic compound known for its unique structure and properties It is characterized by the presence of two double bonds in the Z configuration, which significantly influences its chemical behavior and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (Z,Z)-3,7,11-trimethyl-2,4-dodecadienoate typically involves the use of specific reagents and conditions to ensure the correct configuration of the double bonds. One common method involves the use of Wittig reactions, where phosphonium ylides react with aldehydes or ketones to form alkenes. The reaction conditions, such as temperature and solvent, are carefully controlled to favor the formation of the Z configuration.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as catalytic hydrogenation or isomerization processes. These methods are designed to produce large quantities of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl (Z,Z)-3,7,11-trimethyl-2,4-dodecadienoate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated compounds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or osmium tetroxide for oxidation, and reducing agents like hydrogen gas or lithium aluminum hydride for reduction. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
Ethyl (Z,Z)-3,7,11-trimethyl-2,4-dodecadienoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studies of stereochemistry and reaction mechanisms.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or in drug delivery systems.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which Ethyl (Z,Z)-3,7,11-trimethyl-2,4-dodecadienoate exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Ethyl (Z,Z)-3,7,11-trimethyl-2,4-dodecadienoate can be compared with other similar compounds, such as:
Ethyl (E,E)-3,7,11-trimethyl-2,4-dodecadienoate: This isomer has the double bonds in the E configuration, leading to different chemical and physical properties.
Mthis compound: This compound has a methyl ester group instead of an ethyl ester, which can affect its reactivity and applications.
This compound analogs: These compounds have similar structures but with variations in the alkyl chain or functional groups, leading to different properties and uses.
The uniqueness of this compound lies in its specific configuration and the resulting properties, which make it valuable for various scientific and industrial applications.
Properties
CAS No. |
57378-84-4 |
|---|---|
Molecular Formula |
C17H30O2 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
ethyl (2Z,4Z)-3,7,11-trimethyldodeca-2,4-dienoate |
InChI |
InChI=1S/C17H30O2/c1-6-19-17(18)13-16(5)12-8-11-15(4)10-7-9-14(2)3/h8,12-15H,6-7,9-11H2,1-5H3/b12-8-,16-13- |
InChI Key |
FYQGBXGJFWXIPP-RNIOIJOCSA-N |
Isomeric SMILES |
CCOC(=O)/C=C(/C)\C=C/CC(C)CCCC(C)C |
Canonical SMILES |
CCOC(=O)C=C(C)C=CCC(C)CCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[[4-[(4-Aminophenyl)methyl]phenyl]amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate](/img/structure/B12700922.png)


